molecular formula C14H12ClN3O2 B3036583 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine CAS No. 371171-20-9

5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

Cat. No. B3036583
CAS RN: 371171-20-9
M. Wt: 289.71 g/mol
InChI Key: RTLZBGMPMJLEIK-UHFFFAOYSA-N
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Description

5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is a chemical compound with the molecular formula C14H12ClN3O2 . It has a molecular weight of 289.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12ClN3O2/c1-19-11-4-3-9 (7-12 (11)20-2)10-8-13-16-5-6-18 (13)14 (15)17-10/h3-8H,1-2H3 . This indicates the presence of a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 289.72 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources .

Scientific Research Applications

Antineoplastic Activity

A series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, closely related to 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, were synthesized and evaluated for their antineoplastic activity. Some derivatives showed variable degrees of activity against cancer cell lines, highlighting the potential of these compounds in cancer research (Abdel-Hafez, 2007).

Cytokinin-like Activity

Research on 7-chloro-imidazo[1,2-c]pyrimidines, which are structurally similar to the compound of interest, has demonstrated cytokinin-like activity in various biological assays. These studies contribute to understanding the role of purine ring structures in cytokinins and their analogs (Branca et al., 1986).

Anti-inflammatory and Analgesic Properties

Imidazo[1,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. Certain derivatives, including those with a 5-chloro substitution, demonstrated significant activity in in vivo models, indicating potential therapeutic applications (Abignente et al., 1994).

Antimicrobial Activity

Compounds within the imidazo[1,2-a]pyrimidine class have exhibited antimicrobial activity against a variety of microorganisms. The presence of substituents like 5-chloro and 7-methyl groups has been linked to enhanced activity, suggesting the relevance of these compounds in developing new antimicrobial agents (Revanker et al., 1975).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrimidine derivatives, including 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, are part of ongoing research due to their wide range of biological activities. Future research may focus on developing more potent and efficacious drugs with the pyrimidine scaffold .

properties

IUPAC Name

5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-19-11-4-3-9(7-12(11)20-2)10-8-13-16-5-6-18(13)14(15)17-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLZBGMPMJLEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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